
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is a chemical compound with the molecular formula C8H10ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of a 2-methoxy-ethyl group. One common method starts with 6-chloropurine, which is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The methoxy-ethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 9-substituted purines.
Oxidation: Formation of purine N-oxides.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 6-chloropurine and 2-methoxyethanol.
Scientific Research Applications
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a precursor for the synthesis of modified nucleotides used in DNA and RNA research.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA and disrupting their function. The molecular targets and pathways involved can vary, but often include key enzymes in purine metabolism or DNA/RNA polymerases.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the 2-methoxy-ethyl group but shares the chloro substitution at the 6-position.
9-(2-Methoxy-ethyl)-9H-purine: Lacks the chloro substitution but has the 2-methoxy-ethyl group.
6-Methyl-9-(2-Methoxy-ethyl)-9H-purine: Has a methyl group instead of a chloro group at the 6-position.
Uniqueness
6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is unique due to the presence of both the chloro and 2-methoxy-ethyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in specific synthetic and research applications.
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C8H9ClN4O/c1-14-3-2-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3 |
InChI Key |
USEITOKLECFBBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


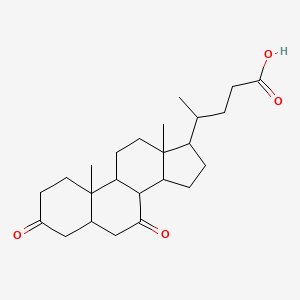
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)
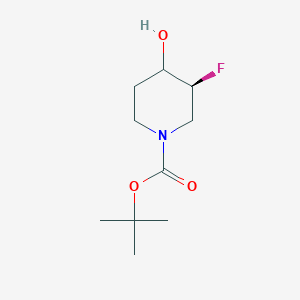
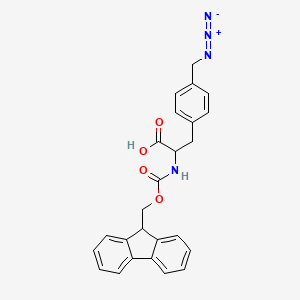
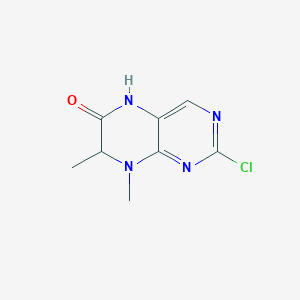

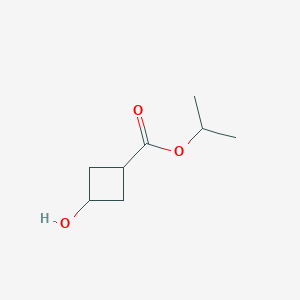
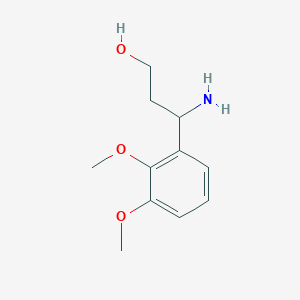

![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)
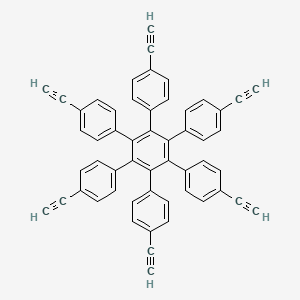
![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)
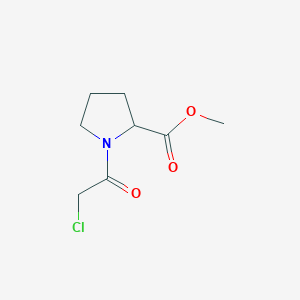
![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
